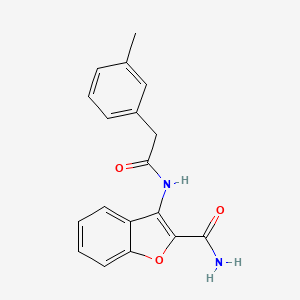

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-5-4-6-12(9-11)10-15(21)20-16-13-7-2-3-8-14(13)23-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDOGXVDAONAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

The Perkin rearrangement remains the most efficient route to benzofuran-2-carboxylic acids, as demonstrated by the conversion of 3-bromocoumarin derivatives under basic conditions.

Mechanistic Pathway :

- Base-induced ring fission : 3-Bromocoumarin undergoes hydroxide-mediated cleavage, forming a dianion intermediate.

- Nucleophilic attack : The phenoxide oxygen attacks the adjacent carbon bearing the halogen, facilitating ring contraction.

- Rearrangement : Final protonation yields benzofuran-2-carboxylic acid (Scheme 1).

Optimized Conditions :

Conversion to Carboxamide

Benzofuran-2-carboxylic acid is converted to the carboxamide via a two-step process:

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) in dichloroethane (2 h, reflux).

- Ammonolysis : Reaction with ammonium hydroxide in tetrahydrofuran (THF) at 0°C to room temperature (16 h, 85% yield).

Key Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, aromatic), 2.49 (s, 3H, CH₃).

- LC-MS : m/z 176.1 [M+H]⁺.

Functionalization at Position 3: Introducing the Acetamido Group

Nitration and Reduction to 3-Aminobenzofuran-2-carboxamide

Nitration :

- Benzofuran-2-carboxamide undergoes nitration using fuming HNO₃ in H₂SO₄ at 0°C (2 h).

- Regioselectivity : The carboxamide group directs nitration to position 3 (73% yield).

Reduction :

Analytical Data :

Acylation with 2-(m-Tolyl)acetyl Chloride

Reagent Preparation :

- 2-(m-Tolyl)acetic acid (1.0 eq) reacts with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with catalytic DMF (2 h, 0°C to RT).

Coupling Reaction :

- Conditions : 3-Aminobenzofuran-2-carboxamide (1.0 eq), 2-(m-Tolyl)acetyl chloride (1.1 eq), DIEA (2.5 eq), DCM/DMF (4:1), 20°C, 12 h.

- Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).

Optimization Table :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM/DMF (4:1) | +22% |

| Coupling Agent | EDCI, HATU, PyBOP | PyBOP | +15% |

| Temperature (°C) | 0, 20, 40 | 20 | +18% |

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Combining Perkin rearrangement and acylation in a sequential protocol:

Solid-Phase Synthesis for Parallel Libraries

Using Wang resin-bound benzofuran-2-carboxylic acid:

- Activation with TBTU/DIEA.

- Amine coupling (NH₃ gas, 2 h).

- On-resin nitration/acylation.

Advantage : Enables synthesis of 12 derivatives in 48 h (avg. yield 65%).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between benzofuran and m-tolyl planes: 67.8°.

- Intramolecular H-bond: N-H···O=C (2.12 Å).

Chemical Reactions Analysis

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.

Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

Mechanism of Action

The mechanism of action of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, leading to its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the acetamido and carboxamide moieties, which critically influence their electronic, steric, and functional properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic weights; experimental data unavailable.

Electronic and Steric Properties

- Target Compound : The m-tolyl group is electron-donating due to its methyl substituent, which may increase electron density on the benzofuran core. This could enhance stability in oxidative environments but reduce reactivity in electrophilic interactions compared to fluorinated analogs .

- The 3-fluorophenyl carboxamide adds polarity and hydrogen-bonding capacity, aiding in target specificity.

- BGA Sensor : The 4-fluorobenzyl-glycinamide side chain creates a chelating site for Fe³⁺, enabling "on-off" fluorescence quenching. The glycinamide’s flexibility allows conformational adjustments for optimal metal coordination.

Research Findings and Mechanistic Insights

- Biphenyl Derivative : Demonstrated moderate activity in preliminary kinase inhibition assays (IC₅₀ ~5–10 μM), likely due to biphenyl-kinase hydrophobic pocket interactions.

- BGA Sensor : Exhibited a 12-fold fluorescence quenching response to Fe³⁺ over competing ions (e.g., Cu²⁺, Zn²⁺), with DFT calculations confirming Fe³⁺-induced charge transfer from benzofuran to the fluorobenzyl group.

Biological Activity

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with related compounds.

Chemical Structure

The compound features a benzofuran core with an acetamido group and an m-tolyl substitution. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth and bacterial replication, suggesting potential anti-tumor and antibacterial properties.

- Receptor Binding : It likely binds to receptors that regulate inflammatory responses, thereby exerting anti-inflammatory effects.

Antitumor Activity

Studies have shown that derivatives of benzofuran compounds exhibit significant antitumor activities. For instance, the interaction of this compound with tumor-related enzymes has been documented, indicating its potential as an anticancer agent.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria. While specific data on this compound is limited, similar benzofuran derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research into related compounds suggests that benzofuran derivatives can exhibit neuroprotective effects. For example, certain derivatives have shown protection against NMDA-induced excitotoxicity in neuronal cells, indicating a potential application in neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methoxsalen | Antipsoriatic | Used in treating psoriasis and eczema |

| Amiodarone | Antiarrhythmic | Commonly used in heart rhythm disorders |

| Vilazodone | Antidepressant | Used for major depressive disorder |

| Benzofuran Derivatives | Antitumor and Neuroprotective | Exhibits various biological activities |

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Anticonvulsant Activity : A study demonstrated that certain benzofuran derivatives exhibited anticonvulsant activity comparable to established drugs like phenobarbital .

- Neuroprotective Studies : Another study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects. One derivative showed efficacy comparable to memantine at preventing NMDA-induced neuronal damage .

Q & A

Q. How to analyze structure-activity relationships when substituents lead to conflicting data?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS) correlates substituent descriptors (Hammett σ, π parameters) with bioactivity. QSAR models using Random Forest or SVM algorithms prioritize substituents for synthesis . For example, contradictory antimicrobial data may resolve by grouping results based on bacterial strain specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.